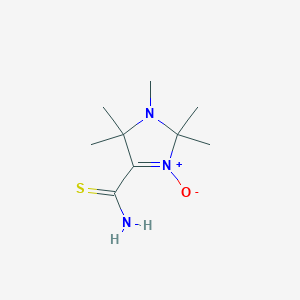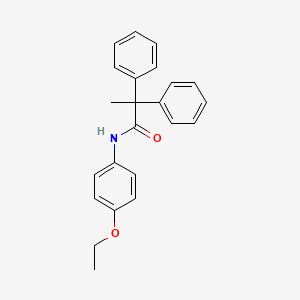![molecular formula C24H16ClN5 B5850219 6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-8-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE](/img/structure/B5850219.png)
6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-8-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core, which is known for its diverse biological activities. The presence of a quinoline moiety and a hydrazone linkage further enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a condensation reaction between 2-chloroquinoline and an appropriate aldehyde or ketone.
Formation of the Hydrazone Linkage: The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: The chloro group in the quinazoline core can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrazine derivatives.
Substitution: A variety of substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, while the quinoline moiety can intercalate with DNA, disrupting its function. The hydrazone linkage may also play a role in binding to proteins and other macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the chloro and hydrazone functionalities, resulting in different biological activities.
6-Chloroquinoline: Contains the chloro and quinoline moieties but lacks the quinazoline core.
Quinazoline Hydrazones: Similar structure but with different substituents on the quinazoline and quinoline rings.
Uniqueness
6-Chloro-4-phenyl-2-[(2E)-2-[(quinolin-8-yl)methylidene]hydrazin-1-yl]quinazoline is unique due to the combination of its quinazoline core, quinoline moiety, and hydrazone linkage. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-19-11-12-21-20(14-19)23(17-6-2-1-3-7-17)29-24(28-21)30-27-15-18-9-4-8-16-10-5-13-26-22(16)18/h1-15H,(H,28,29,30)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAXNLYXZOHAJ-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole](/img/structure/B5850174.png)


![1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE](/img/structure/B5850180.png)

![2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide](/img/structure/B5850191.png)


![2,5-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B5850225.png)
![1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine](/img/structure/B5850238.png)
![1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5850245.png)
